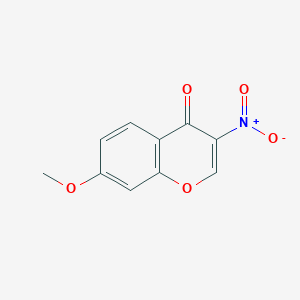

7-Methoxy-3-nitro-4H-chromen-4-one

描述

Structure

3D Structure

属性

CAS 编号 |

65795-30-4 |

|---|---|

分子式 |

C10H7NO5 |

分子量 |

221.17 g/mol |

IUPAC 名称 |

7-methoxy-3-nitrochromen-4-one |

InChI |

InChI=1S/C10H7NO5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3 |

InChI 键 |

JHHWFHNZMMUDKY-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)[N+](=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for 7 Methoxy 3 Nitro 4h Chromen 4 One and Analogues

Strategies for Chromen-4-one Core Synthesis in Functionalized Derivatives

The formation of the chromen-4-one ring system is the foundational step in the synthesis of this compound class. Various strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed processes, to build this bicyclic ether with high efficiency.

Intramolecular reactions are a cornerstone of chromone (B188151) synthesis, typically involving the formation of a key bond to close the pyranone ring. These methods often start with appropriately substituted phenols.

One of the most fundamental approaches involves the cyclization of 1-(2-hydroxyphenyl)-1,3-diones, which can be formed via the Baker-Venkataraman rearrangement. Another classical method is the Kostanecki-Robinson reaction, which produces chromones from o-hydroxyaryl ketones and aliphatic anhydrides, though its scope can be limited.

More direct intramolecular cyclization strategies include the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated into the chromone structure. youtube.com This reaction is particularly useful for creating cyclic ketones from linear dicarbonyl compounds. youtube.comorganicchemistrytutor.com The mechanism involves the formation of an enolate which then attacks the other carbonyl group within the same molecule, leading to cyclization. organicchemistrytutor.comyoutube.comyoutube.comyoutube.com For the reaction to proceed to the final α,β-unsaturated cyclic ketone, the alpha position of the resulting aldol (B89426) product must have a proton available for elimination. organicchemistrytutor.comyoutube.com

A powerful and versatile method is the intramolecular Wittig reaction. In this approach, an acylphosphorane, generated from the silyl (B83357) ester of an O-acylsalicylic acid, undergoes cyclization on the ester carbonyl to directly afford the 4H-chromen-4-one ring system in good yields. organic-chemistry.org This one-pot method is efficient and avoids the harsh conditions required by some traditional syntheses. organic-chemistry.org

Table 1: Comparison of Intramolecular Cyclization Strategies for Chromone Synthesis

| Method | Typical Precursor | Key Transformation | Reference |

|---|---|---|---|

| Dieckmann Condensation | Dicarbonyl compounds (diesters) | Intramolecular Claisen condensation to form a β-keto ester | youtube.com |

| Intramolecular Aldol | Diketones or keto-aldehydes | Enolate attacks an intramolecular carbonyl, followed by dehydration | organicchemistrytutor.comyoutube.com |

| Intramolecular Wittig | Silyl esters of O-acylsalicylic acids | Acylphosphorane cyclization onto an ester carbonyl | organic-chemistry.org |

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for efficient bond formation. Palladium-catalyzed reactions are particularly prominent for their ability to construct complex heterocyclic systems under mild conditions. youtube.com The general catalytic cycle for palladium cross-coupling involves an oxidative addition of Pd(0) to an aryl halide, followed by transmetallation and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com

For chromone synthesis, palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has been developed. acs.org This protocol uses a Pd(PPh₃)₄/Xphos catalyst system to construct a variety of functionalized flavonoids. acs.org Another approach is the palladium-catalyzed Wacker-type oxidative cyclization, which can be used to prepare chromanone derivatives from o-allylphenols. rsc.org While this yields a chromanone (a saturated version of a chromone), chromanones are valuable intermediates that can be oxidized to the corresponding chromone. researchgate.net These oxidative cyclization methods often involve the cleavage of a C-H bond and are considered highly atom-economical. nih.govrsc.org

Regioselective Introduction of the Methoxy (B1213986) Group at the C-7 Position

The placement of the methoxy group at the C-7 position is critical for the target compound's identity. This is typically achieved by starting with a precursor that already contains the oxygen functionality at the correct position on the phenolic ring.

The most common strategy is to begin the synthesis with a derivative of resorcinol (B1680541) (1,3-dihydroxybenzene) or 3-methoxyphenol. For instance, the reaction of resorcinol with β-chloropropionyl chloride can lead to the formation of 7-hydroxychroman-4-one, which serves as a key intermediate. researchgate.net The hydroxyl group at the C-7 position can then be methylated in a subsequent step using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions to yield the 7-methoxy derivative. This ensures the methoxy group is introduced exclusively at the desired C-7 position, avoiding the formation of other isomers. The synthesis of 4-amino-3-methoxypropiophenone has been achieved starting from 3-methoxyphenylacetone, showcasing a strategy where the methoxy group is present on the starting aromatic ring prior to nitration and further transformations. researchgate.net

Precision Functionalization and Nitration at the C-3 Position

Introducing a nitro group at the C-3 position of the chromone ring presents a significant challenge due to the electronic nature of the scaffold. The C-2 and C-3 positions are part of an α,β-unsaturated system, making the C-3 position susceptible to electrophilic attack, but selectivity can be an issue. nih.gov

Direct nitration of the chromone core at the C-3 position is not a straightforward reaction. Standard nitrating conditions (e.g., mixed nitric and sulfuric acid) can often lead to degradation of the starting material or nitration at more activated positions on the benzene (B151609) ring, if available. beilstein-journals.org

However, advanced methods using milder or more selective nitrating agents are being explored. Continuous flow nitration using microreactors offers enhanced safety and selectivity for highly exothermic reactions. beilstein-journals.org Palladium-catalyzed C-H nitration has emerged as a powerful tool for the synthesis of nitro-aromatic compounds, including those where direct nitration is difficult. rsc.org For chromones, functionalization at the C-3 position often occurs when the C-2 position is already substituted. nih.gov Iron(III)-catalyzed functionalization of the C-3 position has also been reported, proceeding through a radical mechanism. nih.gov These advanced techniques offer potential pathways to achieve direct C-3 nitration, although they may require careful optimization for substrates like 7-methoxychromen-4-one.

A highly effective and modern approach to building the 3-nitro-chromen-4-one system involves the use of specialized building blocks, such as nitroketene N,S-acetals. nih.govrsc.orgscispace.com These reagents contain the nitro group and the necessary carbon framework, which can be incorporated into the final heterocyclic structure through a cyclization reaction.

The general strategy involves the reaction of a nitroketene N,S-acetal, such as N-methyl-1-(methylthio)-2-nitroethenamine, with a substituted salicylaldehyde (B1680747) (e.g., 2-hydroxy-4-methoxybenzaldehyde). nih.govresearchgate.net This multicomponent reaction, often performed under mild conditions, leads to the formation of the 3-nitro-4H-chromene ring system. nih.govresearchgate.net The methylsulfanyl group on the nitroketene N,S-acetal acts as a good leaving group during the cyclization process. researchgate.net Subsequent oxidation of the resulting 4H-chromene would yield the desired 4H-chromen-4-one. This method is advantageous as it unambiguously places the nitro group at the C-3 position, avoiding the regioselectivity issues associated with direct nitration. nih.govnih.gov

Table 2: Key Reagents in the Synthesis of Functionalized Chromones

| Reagent/Precursor | Role in Synthesis | Targeted Position/Fragment | Reference |

|---|---|---|---|

| Resorcinol / 3-Methoxyphenol | Starting material | Forms the benzene ring, ensures C-7 oxygenation | researchgate.net |

| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Catalyst | Facilitates intramolecular C-C bond formation for the pyranone ring | acs.org |

| Nitroketene N,S-acetals | Building block | Introduces the C-2, C-3, and 3-nitro group via cyclocondensation | nih.govrsc.org |

| 2-Hydroxy-4-methoxybenzaldehyde | Starting material | Provides the phenolic ring with C-7 methoxy and the aldehyde for cyclization | nih.govresearchgate.net |

Ring-Opening and Recyclization Reactions of 3-Nitrochromones in Synthesis

The 3-nitrochromone scaffold is a versatile building block in synthetic organic chemistry due to the electron-withdrawing nature of the nitro group, which activates the pyrone ring for nucleophilic attack. This reactivity facilitates a variety of ring-opening and recyclization reactions, providing access to a diverse range of heterocyclic compounds.

The reaction of 3-nitrochromone with nucleophilic reagents typically initiates with an attack at the C-2 position of the chromone ring, leading to the opening of the γ-pyrone ring. researchgate.net The subsequent reaction pathway and the final product are highly dependent on the nature of the nucleophile used. researchgate.net

For instance, when 3-nitrochromone reacts with carbon nucleophiles like malononitrile (B47326) and ethyl cyanoacetate, benzoxocinone derivatives are formed. researchgate.net However, treatment with cyanoacetamide or 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) results in the formation of pyridine (B92270) derivatives. researchgate.net The reaction with electron-rich aminoheterocycles in refluxing glacial acetic acid can yield various heteroannulated 3-nitropyridines. researchgate.net These transformations involve a formal [3+3] cyclocondensation and generally proceed in high yields. researchgate.net

The versatility of 3-nitrochromone as a synthon is further demonstrated by its reactions with other nucleophiles. With 1H-benzimidazol-2-ylacetonitrile, it leads to a pyrido[1,2-a]benzimidazole, while reaction with 5-amino-2,4-dihydro-3H-pyrazol-3-one yields a pyrazolo[3,4-b]pyridine derivative. researchgate.net The interaction with diazoalkanes can also be complex; diazomethane (B1218177) treatment gives a cyclopropa[b] nih.govbenzopyran-7-one derivative, which can further react with alcohols to form 1-benzoxepin-5(2H)-one ethers. rsc.org

These ring-opening and subsequent recyclization reactions underscore the utility of 3-nitrochromones as precursors for complex heterocyclic systems that are otherwise difficult to synthesize. rsc.orgmdpi.com

Table 1: Examples of Ring-Opening and Recyclization Reactions of 3-Nitrochromone

| Nucleophile | Resulting Heterocyclic System | Reference |

|---|---|---|

| Malononitrile | Benzoxocinone | researchgate.net |

| Ethyl cyanoacetate | Benzoxocinone | researchgate.net |

| Cyanoacetamide | Pyridine derivative | researchgate.net |

| Electron-rich aminoheterocycles | Heteroannulated 3-nitropyridines | researchgate.net |

| 5-Amino-2,4-dihydro-3H-pyrazol-3-one | Pyrazolo[3,4-b]pyridine | researchgate.net |

| Diazomethane | Cyclopropa[b] nih.govbenzopyran-7-one derivative | rsc.org |

Sustainable and Green Chemistry Approaches in 7-Methoxy-3-nitro-4H-chromen-4-one Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmacologically relevant molecules like chromones. nih.gov The focus is on developing eco-friendly protocols that minimize waste, use non-toxic reagents and solvents, and reduce energy consumption. nih.govresearchgate.net

Key green strategies applicable to the synthesis of this compound and its analogues include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.networdpress.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product, which increases efficiency and reduces waste. researchgate.networdpress.com MCRs align well with green chemistry principles by offering operational simplicity and high atom economy. wordpress.com

Catalysis: Employing non-toxic and reusable catalysts to promote reactions, reducing the need for stoichiometric reagents. nih.govnih.gov This includes the use of solid acid catalysts, nanoparticles, and organocatalysts. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound synthesis to accelerate reactions and reduce energy consumption compared to conventional heating methods. nih.gov

For example, a sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones involves a one-pot, three-component reaction that proceeds under mild conditions and is highly regioselective. rsc.org Similarly, green protocols have been developed for synthesizing various heterocyclic compounds from chromone precursors, often in aqueous media or using catalysts like choline (B1196258) chloride/urea. researchgate.net The Ramachary Reductive Coupling, an organocatalytic three-component reaction, represents a green method for constructing C-C bonds under mild conditions without transition metals. wordpress.com These methodologies exemplify the trend towards more sustainable synthetic routes in chromone chemistry.

Microwave-Assisted and Catalyst-Based Synthetic Protocols

Modern synthetic methods often employ microwave irradiation and advanced catalytic systems to improve reaction efficiency, yield, and selectivity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.govconsensus.app Key benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. nih.govresearchgate.net Microwave-assisted synthesis can also lead to cleaner reactions with fewer byproducts and can be performed under solvent-free conditions, contributing to greener chemical processes. nih.govajgreenchem.com

The synthesis of various chromone and flavone (B191248) derivatives has been successfully achieved using microwave irradiation. researchgate.net For instance, the synthesis of 2-benzylchromones, which requires extended reaction times with conventional heating, can be accomplished much more rapidly with microwave assistance. researchgate.net Similarly, (E)-3-styryl-4H-chromen-4-ones can be synthesized in one hour under microwave conditions, compared to 12-31 hours with classical heating. nih.gov Microwave-assisted Pechmann condensation is another efficient method for producing coumarin (B35378) and chromone scaffolds. rasayanjournal.co.inresearchgate.net

Catalyst-Based Protocols: A wide range of catalysts have been developed to facilitate the synthesis of chromones. These can be broadly categorized as:

Acid Catalysts: Brønsted and Lewis acids are commonly used. Polyphosphoric acid and acetic acid have been employed for chromone ring closure. ijrpc.com Lewis acids like AlCl₃, FeCl₃, and TiCl₄ are used in Friedel-Crafts acylations, though their use presents environmental challenges. researchgate.net

Metal Catalysts: Palladium complexes are highly effective for cyclocarbonylation and Sonogashira coupling reactions to form the chromone core. organic-chemistry.org Copper(II)-catalyzed cyclization under microwave irradiation is another efficient method. researchgate.net Magnetic catalysts like ilmenite (B1198559) (FeTiO₃) have been used in microwave-assisted multicomponent reactions to synthesize 2-amino-4H-chromene derivatives, offering the advantage of easy separation and recyclability. ajgreenchem.com

Organocatalysts: These metal-free catalysts are a cornerstone of green chemistry. wordpress.com For example, amino acids like L-proline can catalyze the construction of complex heterocyclic frameworks. wordpress.com

The catalytic reduction of the nitro group in aromatic compounds is a crucial transformation. While challenging to control, selective reduction to the corresponding amine or other intermediates can be achieved using specific catalytic systems. mdpi.comresearchgate.net

Table 2: Comparison of Synthetic Protocols for Chromone Synthesis

| Method | Key Features | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Conventional Heating | Long reaction times, often lower yields | Refluxing in organic solvents | nih.gov |

| Microwave-Assisted | Rapid reaction times, higher yields, cleaner reactions | Microwave reactor, often solvent-free | nih.govnih.govresearchgate.net |

| Palladium Catalysis | High efficiency and selectivity for C-C bond formation | Pd complexes, CO, terminal acetylenes | organic-chemistry.org |

| Copper Catalysis | Efficient cyclization | CuCl₂, microwave irradiation | researchgate.net |

| Organocatalysis | Metal-free, mild conditions, environmentally friendly | L-proline, Hantzsch ester | wordpress.com |

Spectroscopic Elucidation and Advanced Structural Analysis in Academic Research

Infrared Spectroscopy (IR) for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). compoundchem.com For 7-Methoxy-3-nitro-4H-chromen-4-one, the key absorptions would confirm the presence of the carbonyl, nitro, and ether functionalities, as well as the aromatic system.

C=O Stretch: A strong, sharp absorption band characteristic of the α,β-unsaturated ketone (γ-pyrone) carbonyl group is expected in the region of 1650-1620 cm⁻¹.

N-O Stretch: The nitro group (NO₂) will give rise to two distinct and strong stretching vibrations: an asymmetric stretch typically around 1560-1520 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹.

C=C Stretch: Aromatic and olefinic C=C stretching vibrations from the chromone (B188151) ring system would appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy (B1213986) group and the C-O-C of the pyran ring will produce strong C-O stretching bands in the fingerprint region, typically between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (γ-Pyrone) | Stretch | 1650 - 1620 | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1560 - 1520 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1360 - 1320 | Strong |

| C=C (Aromatic/Olefinic) | Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretch | 1075 - 1020 | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic -OCH₃) | Stretch | 2980 - 2850 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information on the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular formula for this compound is C₁₀H₇NO₅, with a monoisotopic mass of approximately 221.0270 Da.

Analysis of the fragmentation patterns in the mass spectrum offers further structural confirmation. A plausible fragmentation pathway for this molecule would involve initial cleavages at the most labile sites, such as the nitro and methoxy groups. Key fragmentation steps could include:

Loss of the nitro group (•NO₂, 46 Da).

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

Subsequent loss of carbon monoxide (CO, 28 Da) from the pyrone ring, a characteristic fragmentation for chromones.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Based on studies of similar chromone derivatives, the chromene ring system is expected to be essentially planar. nih.govresearchgate.net The analysis would also reveal the dihedral angle of the nitro group relative to the plane of the chromone ring. Furthermore, X-ray crystallography elucidates the crystal packing, identifying intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds that stabilize the crystal lattice. nih.gov For example, crystal structure analyses of related chromenes have detailed how molecules arrange themselves in the solid state. nih.govresearchgate.net

Complementary Spectroscopic Techniques in Chromone Derivative Characterization

In addition to the primary techniques, other analytical methods are often employed to gain a comprehensive understanding of chromone derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the molecule. Chromones typically exhibit strong absorption bands in the UV region, and the positions of these bands are sensitive to the nature and position of substituents on the ring system.

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently used to complement experimental data. These theoretical models can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental results to support structural assignments. d-nb.infoglobalresearchonline.net

Computational Chemistry and Molecular Modeling in Understanding 7 Methoxy 3 Nitro 4h Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a molecule's electronic distribution, energy levels, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 7-Methoxy-3-nitro-4H-chromen-4-one, DFT calculations can determine its optimized geometry, vibrational frequencies, and various electronic properties. These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons within it. Theoretical investigations of similar chromone (B188151) derivatives have successfully employed DFT to analyze their molecular geometries and electronic properties researchgate.net.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For chromone derivatives, the HOMO-LUMO energy gap has been used to infer their biological activity researchgate.net. For this compound, a hypothetical FMO analysis would likely show the HOMO localized on the electron-rich methoxy-substituted benzene (B151609) ring and the LUMO centered on the electron-withdrawing nitro group and the carbonyl function.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring would exhibit positive potential. Studies on other chromone derivatives have utilized MEP maps to understand their intermolecular interactions and chemical reactivity researchgate.net.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. The results of docking simulations are often expressed as a docking score, which estimates the binding affinity. While no specific docking studies for this compound have been found, numerous studies on related chromene derivatives have demonstrated their potential to interact with various biological targets, suggesting that this compound could also exhibit interesting binding properties nih.govpsmjournals.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. For a series of chromene derivatives, a QSAR model could be developed to predict their activity against a particular biological target. Although a specific QSAR model for this compound is not available, the methodology has been successfully applied to other classes of chromene compounds to guide the design of more potent analogs nih.gov.

Table 2: Example of Descriptors Used in QSAR Models for Chromene Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | Affects cell membrane permeability |

| Molecular Weight | Size of the molecule | Can influence binding site accessibility |

| Polar Surface Area | Sum of polar atoms' surface areas | Relates to hydrogen bonding potential |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Correlates with electron-donating ability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Correlates with electron-accepting ability |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and to calculate the free energy of binding between a ligand and its receptor. An MD simulation of this compound complexed with a target protein could reveal the stability of the binding pose predicted by docking, the key intermolecular interactions that stabilize the complex, and provide a more accurate estimation of the binding affinity. While specific MD simulation data for this compound is not available, this technique is a powerful tool for refining the understanding of ligand-receptor interactions for similar bioactive molecules mdpi.commdpi.com.

In Silico Prediction of Biological Target Modulation and Selectivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico approaches allow for the prediction of how a molecule, such as this compound, might interact with biological targets, offering insights into its potential therapeutic applications and selectivity profile. While specific computational studies on this compound are not extensively available in publicly accessible literature, the methodologies applied to structurally similar chromen-4-one derivatives provide a framework for understanding its potential biological activities.

The primary in silico techniques employed for predicting biological target modulation include molecular docking, pharmacophore modeling, and virtual screening. These methods are instrumental in narrowing down the vast number of potential protein interactions to a manageable set for experimental validation.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the small molecule) into the binding site of a protein. The goal is to predict the binding mode and affinity, which is often expressed as a docking score. For instance, studies on N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives have utilized molecular docking to predict their binding to anti-apoptotic Bcl-2 proteins, suggesting a potential mechanism for anticancer activity. researchgate.net Similarly, docking studies on benzimidazole-containing 4H-chromen-4-one derivatives have identified them as potential inhibitors of MAP kinase, a key target in inflammation and cancer. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used to screen large compound libraries to find other molecules that fit the model and are therefore likely to be active at the same target.

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods, which rely on the knowledge of other molecules that bind to the target, or structure-based methods, which use the 3D structure of the target protein.

The application of these computational methods to various substituted chromen-4-one scaffolds has led to the identification of a range of potential biological targets. These findings, while not specific to this compound, highlight the therapeutic potential of this class of compounds.

Table 1: Potential Biological Targets for Chromen-4-one Derivatives Identified Through In Silico Studies

| Biological Target | Therapeutic Area | In Silico Method Employed |

| Bcl-2 Protein | Cancer | Molecular Docking |

| MAP Kinase | Cancer, Inflammation | Molecular Docking |

| Bacterial Enzymes | Infectious Diseases | Molecular Docking |

The selectivity of a compound for its intended target over other proteins is a critical factor in its development as a drug, as off-target effects can lead to undesirable side effects. In silico methods can also be used to predict the selectivity of a compound by docking it into the binding sites of a panel of different proteins. By comparing the predicted binding affinities, it is possible to estimate the likelihood of a compound interacting with off-target proteins.

Table 2: Overview of In Silico Methods for Predicting Biological Target Modulation

| Method | Principle | Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identification of potential biological targets, prediction of binding mode and affinity. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential functional groups for biological activity. | Virtual screening of compound libraries, lead optimization. |

| Virtual Screening | Screens large libraries of compounds to identify potential hits for a specific target. | Hit identification and lead discovery. |

Future Directions and Emerging Research Avenues for 7 Methoxy 3 Nitro 4h Chromen 4 One Research

Design and Synthesis of Novel Multi-Target-Directed Ligands

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govnih.gov The chromone (B188151) framework is recognized as a privileged structure for designing such molecules. nih.govresearchgate.net Future research should focus on rationally designing and synthesizing novel 7-Methoxy-3-nitro-4H-chromen-4-one derivatives that can simultaneously modulate multiple biological targets.

For instance, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the disease's progression. nih.govnih.gov Studies on other chromone derivatives have already demonstrated the feasibility of this dual-inhibition approach. nih.gov The design strategy could involve linking the this compound core to other pharmacophores known to interact with specific targets, creating hybrid molecules with a broader spectrum of activity. nih.gov

Table 1: Examples of Multi-Target-Directed Ligands Based on the Chromone Scaffold

| Compound | Target(s) | Therapeutic Area |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | AChE and MAO-B | Neurodegenerative Diseases nih.gov |

| 7-hydroxy-chromone derivatives with pyridine (B92270) moiety | AChE and BuChE | Alzheimer's Disease nih.gov |

| Chromone-nitrogen mustard derivatives | Multiple pathways in cancer cells | Breast Cancer nih.gov |

Exploration of Stereoselective Synthetic Methodologies

The introduction of chiral centers into a molecule can have a profound impact on its biological activity. Therefore, the development of stereoselective synthetic methods for this compound and its analogs is a critical area for future research. Asymmetric synthesis can lead to the production of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects. acs.org

Several strategies can be explored, including the use of chiral catalysts, auxiliaries, and starting materials. researchgate.netnih.gov Techniques like asymmetric hydrogenation of the chromenone double bond or enantioselective cyclization reactions could be adapted to produce specific stereoisomers of derivatives. nih.govorganic-chemistry.org The synthesis and biological evaluation of individual enantiomers will provide deeper insights into the specific interactions with their biological targets. acs.org

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be employed for the de novo design of novel this compound derivatives with optimized properties. By training algorithms on existing chemical and biological data, AI models can generate new molecular structures with predicted high affinity for specific targets and favorable drug-like properties. nih.govnih.gov

This approach can significantly accelerate the design-make-test-analyze cycle. For instance, generative models can propose novel chromone structures, which can then be virtually screened for their binding affinity to a target protein using molecular docking simulations. nih.govresearchgate.net Furthermore, predictive models for synthesizability can ensure that the in silico designed compounds are practically accessible in the laboratory. nih.gov

Development of this compound as Chemical Probes for Biological System Interrogation

Beyond their therapeutic potential, derivatives of this compound can be developed as chemical probes to investigate complex biological systems. nih.gov By attaching fluorescent tags or other reporter groups, these compounds can be used to visualize and track their target molecules within living cells, providing valuable information about their localization, dynamics, and function. rsc.orgrsc.orgnih.gov

The development of fluorescent probes based on the chromone scaffold has already been successful for detecting various ions and small molecules. rsc.orgrsc.orgnih.gov This concept can be extended to design probes that specifically bind to a protein of interest, enabling researchers to study its role in cellular processes in real-time. nih.govtechnologynetworks.com Such probes are invaluable tools for target validation and for understanding the intricate molecular mechanisms underlying diseases. plos.org

Target Validation and Mechanistic Elucidation in Complex Biological Systems

While preliminary studies may suggest potential biological activities, rigorous target validation and mechanistic elucidation are essential for the advancement of any new chemical entity. Future research must focus on identifying the specific molecular targets of this compound and its derivatives and unraveling the downstream signaling pathways they modulate.

A combination of experimental approaches, including affinity chromatography, proteomic profiling, and genetic knockdown or knockout studies, can be employed to identify the direct binding partners of these compounds. nih.gov Once a target is identified, further biochemical and cellular assays are needed to understand how the compound's binding event translates into a biological response. This includes studying the compound's effect on enzyme kinetics, protein-protein interactions, and gene expression. ebi.ac.uk

Advanced Spectroscopic Techniques for Real-Time Binding and Conformational Dynamics Studies

Understanding the precise nature of the interaction between a small molecule and its target protein is fundamental to rational drug design. Advanced spectroscopic techniques can provide unprecedented insights into the real-time binding kinetics and conformational dynamics of this compound derivatives with their biological targets. d-nb.info

Techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) can be used to measure the association and dissociation rates of the compound-protein complex, providing quantitative data on binding affinity. news-medical.net Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can reveal the three-dimensional structure of the complex at atomic resolution, highlighting the key intermolecular interactions that govern binding. Computational methods like molecular dynamics simulations can complement these experimental techniques by providing a dynamic view of the binding process. d-nb.inforesearchgate.net

Translational Research Perspectives from Fundamental Mechanistic Studies

The ultimate goal of medicinal chemistry research is to translate fundamental discoveries from the laboratory to clinical applications. broadinstitute.orguthscsa.edu A thorough understanding of the mechanism of action, target engagement, and structure-activity relationships of this compound derivatives is a prerequisite for their successful translation. broadinstitute.org

Future research should aim to bridge the gap between basic science and clinical development. This involves demonstrating the efficacy of lead compounds in relevant animal models of disease and establishing a clear therapeutic window. uthscsa.edu The insights gained from mechanistic studies will be crucial for designing clinical trials, selecting appropriate patient populations, and identifying potential biomarkers to monitor treatment response. The journey from the bench to the bedside is long and challenging, but a solid foundation of fundamental research will pave the way for the potential clinical application of this promising class of compounds. broadinstitute.orguthscsa.edu

常见问题

Q. What are the standard synthetic routes for preparing 7-Methoxy-3-nitro-4H-chromen-4-one?

Methodological Answer : A common approach involves cyclocondensation of substituted phenols with β-keto esters under acidic conditions. For example:

- Step 1 : React 7-methoxy-4-hydroxycoumarin with nitric acid in acetic anhydride to introduce the nitro group at position 3 .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95% purity).

Key Analytical Data : - FTIR : Peaks at ~1647 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- ¹H NMR (CDCl₃) : δ 8.23 (dd, aromatic H), 6.34 (d, chromenone H), 3.89 (s, OCH₃) .

Q. How can spectroscopic data validate the structure of this compound?

Methodological Answer :

Q. What solvents and reaction conditions optimize its stability during experiments?

Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and dichloromethane. Avoid prolonged exposure to light/heat.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer :

Q. How to address contradictions between computational models and experimental data?

Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian (B3LYP/6-31G*). Compare computed vs. experimental NMR/IR spectra.

- Troubleshooting : Discrepancies in NO₂ vibrational frequencies may arise from solvent effects or crystal packing; use polarizable continuum models (PCM) for corrections .

Q. What strategies mitigate challenges in functionalizing the chromenone core?

Methodological Answer :

- Electrophilic Substitution : Nitration at position 3 is regioselective due to methoxy’s electron-donating effect at position 7.

- Protection/Deprotection : Use acetyl groups to block reactive hydroxyls during synthesis .

Handling Precautions

- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation). Use PPE (gloves, lab coat) .

- Waste Disposal : Neutralize with alkaline solutions before disposal to detoxify nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。